molecular formula C8H8N2O B1617283 2-Methoxybenzimidazole CAS No. 22128-99-0

2-Methoxybenzimidazole

Cat. No.: B1617283
CAS No.: 22128-99-0
M. Wt: 148.16 g/mol
InChI Key: WQJXHBHRHHCJAN-UHFFFAOYSA-N
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Description

2-Methoxybenzimidazole is a derivative of benzimidazole . Benzimidazoles are heterocyclic aromatic organic compounds that are important in a variety of biological and industrial applications .


Synthesis Analysis

The synthesis of benzimidazoles, including this compound, often involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . This process is accelerated by orders of magnitude in comparison to the bulk .


Molecular Structure Analysis

While specific structural analysis data for this compound was not found, benzimidazole derivatives are known to be approximately planar . The maximum deviation from the least-squares imidazole plane, calculated for all non-H atoms, is typically very small .


Chemical Reactions Analysis

Benzimidazoles undergo a variety of chemical reactions. For instance, they can be synthesized through an acid-catalyzed reaction mechanism involving the intermediate formation of arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .

Scientific Research Applications

Synthesis of Important Intermediates

  • 2-Methoxybenzimidazole derivatives, such as 2-mercapto-5-methoxybenzimidazole, are significant intermediates in synthesizing drugs like omeprazole, a proton pump inhibitor. Different synthesis routes for these intermediates have been explored, with varying yields (Mahajan & Nandre, 2006); (Ya, 2006); (Chen Zhi-ming, 2006).

Antimalarial Applications

  • Some 2-arylbenzimidazole derivatives, including those with methoxy groups, have shown promising in vitro antimalarial activity against Plasmodium falciparum. Molecular docking studies support these findings, indicating potential for developing new antimalarial agents (Purwono et al., 2019).

Tyrosinase Inhibition

  • Compounds like 5-methoxy-2-mercaptobenzimidazole have been identified as efficient inhibitors of tyrosinase, an enzyme important in melanin formation. This finding is significant for developing new treatments for hyperpigmentation disorders (Chai et al., 2020).

Corrosion Inhibition

  • Benzimidazole derivatives, including those with a methoxy group, have been studied as corrosion inhibitors for metals like iron in acidic environments. Their effectiveness is linked to adsorption on metal surfaces, providing a protective layer (Khaled, 2003).

Development of Antibodies

  • Derivatives of this compound have been used as immunizing haptens to develop antibodies that recognize carbendazim and other benzimidazole-type fungicides. This is crucial for ensuring regulatory compliance in agriculture (Zikos et al., 2015).

Anticancer Properties

  • Certain this compound derivatives have demonstrated anticancer properties. For instance, carbendazim, a methyl 2-benzimidazolecarbamate, has shown efficacy against various human cancer cell lines, including drug-resistant strains. Its mechanism is linked to the suppression of microtubule dynamics (Yenjerla et al., 2009).

Mechanism of Action

Target of Action

2-Methoxybenzimidazole, like other benzimidazole derivatives, has been found to have diverse anticancer activities . The primary targets of these compounds are often associated with cancer pathways. For instance, some benzimidazole derivatives have been found to inhibit Bcl-2, an anti-apoptotic protein, which is a well-known and appealing cancer therapy target .

Mode of Action

The mode of action of this compound is believed to be similar to other benzimidazole derivatives. These compounds interact with their targets, such as Bcl-2, leading to changes in the cell. For example, some benzimidazole derivatives have been found to cause significant reductions in both Bcl-2 mRNA and protein levels, leading to an increase in the percentage of apoptotic cells .

Biochemical Pathways

Benzimidazole derivatives, including this compound, can affect various biochemical pathways. One such pathway is the Hedgehog (Hh) signaling pathway. Some 2-methoxybenzamide derivatives have been found to inhibit the Hh pathway, preventing Shh-induced Smo from entering the primary cilium . This inhibition can have downstream effects on various cellular processes, including cell proliferation and differentiation.

Result of Action

The result of this compound’s action can vary depending on the specific target and pathway involved. In the case of Bcl-2 inhibition, the result is an increase in the percentage of apoptotic cells . This can lead to a decrease in the proliferation of cancer cells, potentially slowing the progression of the disease.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, benzimidazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media . This suggests that the compound’s action could be influenced by the pH of its environment. Additionally, the presence of certain substances in the environment, such as gold nanoparticles, can be used to detect benzimidazole derivatives .

Safety and Hazards

While specific safety data for 2-Methoxybenzimidazole was not found, it’s important to handle all chemicals with appropriate safety measures. For example, some related compounds like 2-Methoxybenzoic acid are known to cause skin and eye irritation and may cause respiratory irritation .

Future Directions

Benzimidazole derivatives, including 2-Methoxybenzimidazole, have potential for further exploration in the treatment of various diseases . This could revolutionize the field of medicine in the future .

Biochemical Analysis

Biochemical Properties

It is known that benzimidazoles interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the benzimidazole derivative .

Cellular Effects

Benzimidazoles have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Methoxybenzimidazole is not well defined. Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on benzimidazoles have shown that their effects can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. Benzimidazoles have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. Benzimidazoles are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Benzimidazoles are known to interact with various transporters and binding proteins, and can affect their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well defined. Benzimidazoles can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

2-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJXHBHRHHCJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343569
Record name 2-Methoxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22128-99-0
Record name 2-Methoxybenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-1H-1,3-benzodiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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